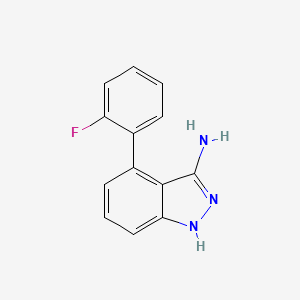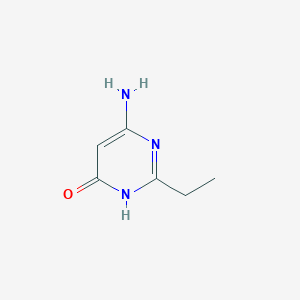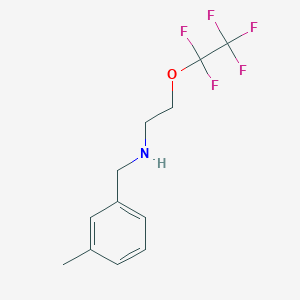![molecular formula C16H13N3OS B15052551 (5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a mercapto group, a pyridine ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The pyridine and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine and imidazole rings can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: Lacks the pyridine ring, making it less versatile in biological applications.
6-Methyl-2-pyridinecarboxaldehyde:
Imidazole derivatives: Similar in structure but may lack the mercapto group or pyridine ring, affecting their chemical properties and applications.
Uniqueness
(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C16H13N3OS |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
(5E)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-7-12(17-11)10-14-15(20)19(16(21)18-14)13-8-3-2-4-9-13/h2-10H,1H3,(H,18,21)/b14-10+ |
InChIキー |
NDOUIFWBSLITCV-GXDHUFHOSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
正規SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
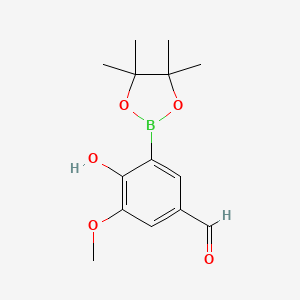
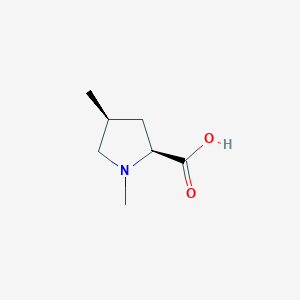
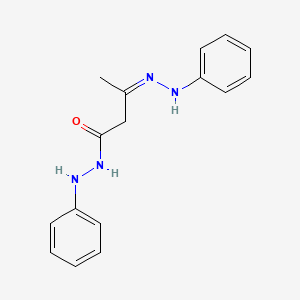
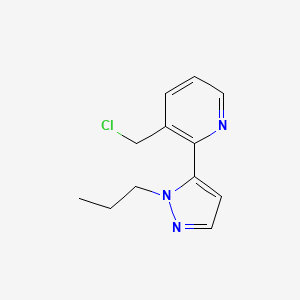
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)
![7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15052525.png)
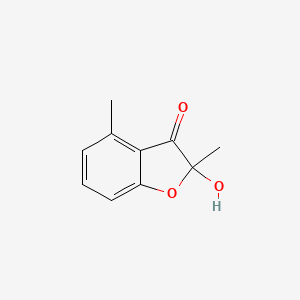
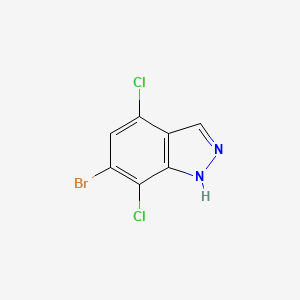

![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
